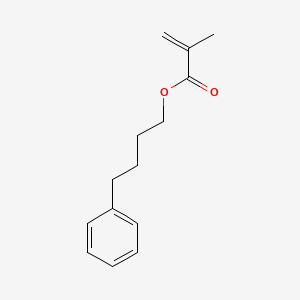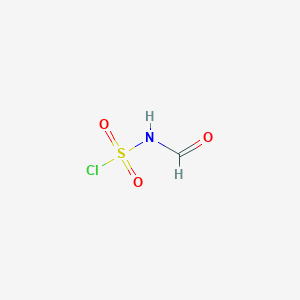
N-formylsulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-formylsulfamoyl chloride is an organosulfur compound with the molecular formula CH2ClNO3S It is a derivative of sulfamoyl chloride, characterized by the presence of a formyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: N-formylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chloride with formic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
化学反応の分析
Types of Reactions: N-formylsulfamoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can convert it into sulfamides or other derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild conditions.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Sulfamides.
Substitution: Various substituted sulfamoyl derivatives.
科学的研究の応用
N-formylsulfamoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which N-formylsulfamoyl chloride exerts its effects involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of compounds with desired properties.
類似化合物との比較
Sulfamoyl Chloride: Lacks the formyl group, making it less reactive in certain reactions.
Sulfonyl Chlorides: Similar in reactivity but differ in the presence of the sulfonyl group instead of the formyl group.
Sulfonamides: Derivatives formed by the substitution of the chloride group with amines.
Uniqueness: N-formylsulfamoyl chloride is unique due to the presence of the formyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its counterparts.
特性
分子式 |
CH2ClNO3S |
|---|---|
分子量 |
143.55 g/mol |
IUPAC名 |
N-formylsulfamoyl chloride |
InChI |
InChI=1S/CH2ClNO3S/c2-7(5,6)3-1-4/h1H,(H,3,4) |
InChIキー |
WYJKBFFSTZBMFW-UHFFFAOYSA-N |
正規SMILES |
C(=O)NS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


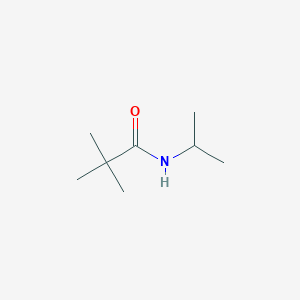
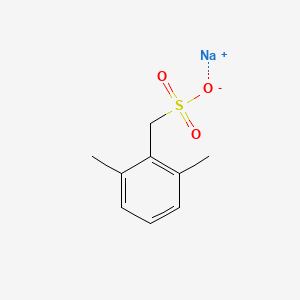
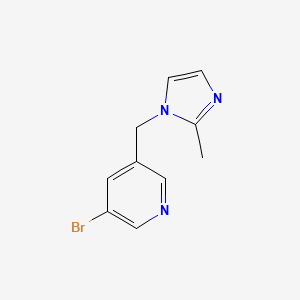
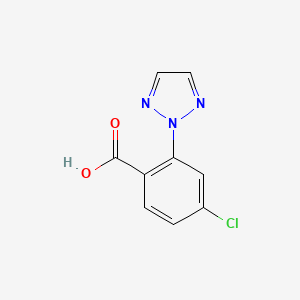
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B8480421.png)
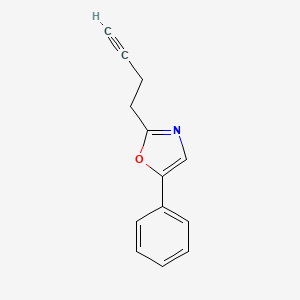
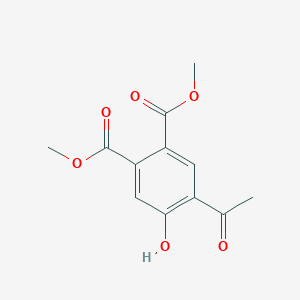
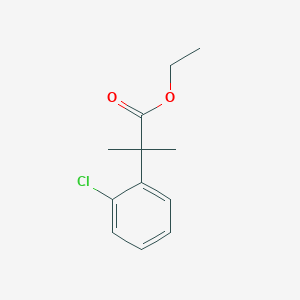
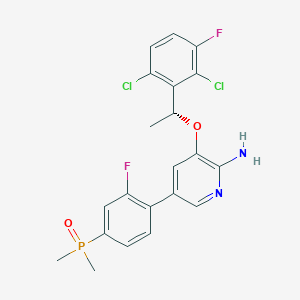
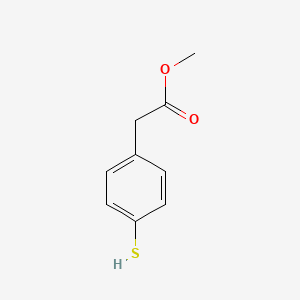
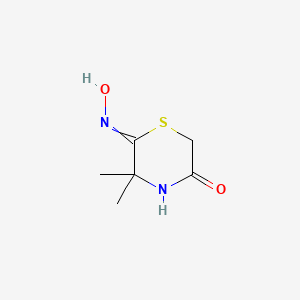
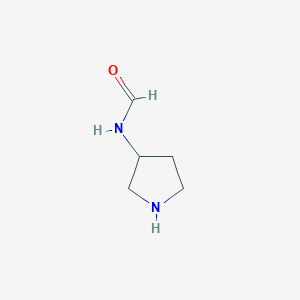
![3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8480479.png)
